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Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

Cat. No.: B15573437 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural and molecular characteristics of functionalized lipids is paramount. This technical

guide provides an in-depth overview of the characterization of 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) using

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two cornerstone analytical

techniques.

DSPE-PEG-SH MW 2000 is an amphipathic polymer widely utilized in the development of drug

delivery systems, particularly for liposomal and nanoparticle formulations.[1][2] The 1,2-

distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion serves as a lipid anchor, while

the polyethylene glycol (PEG) linker provides a hydrophilic stealth layer that can reduce

opsonization and prolong circulation times. The terminal thiol (-SH) group offers a reactive

handle for the covalent conjugation of targeting ligands, such as peptides or antibodies, to

enhance site-specific drug delivery. Accurate characterization of this polymer is crucial for

ensuring batch-to-batch consistency, purity, and the desired functionality of the final drug

product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful non-destructive technique used to confirm the

chemical structure of DSPE-PEG-SH. By analyzing the chemical shifts, integration, and

multiplicity of the proton signals, one can verify the presence of the DSPE lipid chains, the

repeating ethylene glycol units of the PEG chain, and the terminal thiol group.
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Expected ¹H-NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the key protons in DSPE-

PEG-SH MW 2000, based on data for DSPE-PEG2000 and known shifts for thiol-terminated

PEGs.[3] The exact chemical shifts can vary slightly depending on the solvent and

concentration.

Assignment Structure Moiety
Expected Chemical

Shift (δ, ppm)
Multiplicity

Methylene protons of

stearoyl chains
DSPE ~1.25 Broad singlet

Terminal methyl

protons of stearoyl

chains

DSPE ~0.88 Triplet

Methylene protons of

PEG backbone
PEG ~3.64 Broad singlet

Methylene protons

adjacent to phosphate
DSPE ~4.2 Multiplet

Methylene protons of

glycerol backbone
DSPE ~5.2 Multiplet

Methylene protons

adjacent to thiol
PEG-SH ~2.7 Triplet

Thiol proton PEG-SH ~1.6 Triplet

Experimental Protocol: ¹H-NMR Spectroscopy
1. Sample Preparation:

Weigh 5-10 mg of DSPE-PEG-SH MW 2000 into a clean, dry vial.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d

(CDCl₃) or Deuterium Oxide (D₂O)). Ensure complete dissolution.
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Transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include:

Number of scans: 16-64 (to achieve adequate signal-to-noise)

Relaxation delay: 1-5 seconds

Pulse width: 30-45 degrees

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. Data Analysis:

Integrate the peaks corresponding to the different structural moieties. The ratio of the

integrals should be consistent with the chemical structure of DSPE-PEG-SH MW 2000.

Confirm the presence of the characteristic signals for the DSPE lipid, the PEG backbone,

and the terminal thiol group.

Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is

a widely used technique for the characterization of large, non-volatile molecules like DSPE-

PEG-SH. It provides information about the molecular weight distribution (polydispersity) and

confirms the successful synthesis of the polymer.

Expected MALDI-TOF MS Data
DSPE-PEG-SH MW 2000 is a polydisperse polymer, meaning it consists of a population of

molecules with a distribution of different PEG chain lengths. A typical MALDI-TOF spectrum will

show a distribution of peaks, each corresponding to a different number of ethylene glycol

repeating units.
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Parameter Expected Value

Average Molecular Weight (Mw) ~2800 Da

Mass of PEG repeating unit (-CH₂CH₂O-) ~44.03 Da

Adduct Ions Primarily [M+Na]⁺ or [M+K]⁺

The spectrum will exhibit a series of peaks separated by approximately 44 Da, corresponding

to the mass of a single ethylene glycol monomer.[4]

Experimental Protocol: MALDI-TOF MS
1. Sample and Matrix Preparation:

Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-

hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like

acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[5]

Analyte Solution: Dissolve DSPE-PEG-SH MW 2000 in a suitable solvent (e.g., water or

methanol) to a concentration of approximately 1 mg/mL.

Cationizing Agent (Optional but Recommended): Prepare a solution of sodium

trifluoroacetate (NaTFA) in ethanol (~10 mg/mL) to promote the formation of sodium adducts

for better signal intensity.[6]

2. Sample Spotting (Dried-Droplet Method):

Mix the analyte solution, matrix solution, and cationizing agent in a ratio of approximately

1:5:1 (v/v/v).[6]

Spot 0.5-1 µL of the mixture onto the MALDI target plate.

Allow the spot to air-dry completely at room temperature.

3. MS Data Acquisition:

Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
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Calibrate the instrument using a suitable polymer standard with a similar mass range.

Acquire spectra over a mass range that encompasses the expected molecular weight

distribution (e.g., m/z 1500-4500).

4. Data Analysis:

Identify the peak distribution corresponding to the DSPE-PEG-SH polymer.

Calculate the mass difference between adjacent major peaks to confirm the 44 Da spacing of

the PEG repeating unit.

Determine the average molecular weight and the polydispersity index (PDI) of the polymer

using the instrument's software.

Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the characterization of DSPE-

PEG-SH MW 2000 by NMR and MS.
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Figure 1. Experimental workflow for NMR characterization.
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Figure 2. Experimental workflow for MS characterization.

By following these detailed protocols and understanding the expected data, researchers can

confidently characterize DSPE-PEG-SH MW 2000, ensuring the quality and reliability of their
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materials for advanced drug delivery applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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